(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1276055-45-8
VCID: VC0089900
InChI: InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1
SMILES: CC(C)C(CN)C(=O)O.Cl
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.633

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

CAS No.: 1276055-45-8

Cat. No.: VC0089900

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.633

* For research use only. Not for human or veterinary use.

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride - 1276055-45-8

CAS No. 1276055-45-8
Molecular Formula C6H14ClNO2
Molecular Weight 167.633
IUPAC Name (2R)-2-(aminomethyl)-3-methylbutanoic acid;hydrochloride
Standard InChI InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1
Standard InChI Key VTSGJSAOJMRTGB-JEDNCBNOSA-N
SMILES CC(C)C(CN)C(=O)O.Cl

Chemical Identity and Structural Properties

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a hydrochloride salt of the amino acid (R)-2-(aminomethyl)-3-methylbutanoic acid, which exhibits specific stereochemistry around its chiral center. The compound possesses distinctive structural features that contribute to its biological and chemical significance.

Basic Chemical Information

The compound is defined by the following chemical identifiers:

ParameterValue
CAS Number1276055-45-8
Molecular FormulaC6H14ClNO2
Molecular Weight167.633 g/mol
IUPAC Name(2R)-2-(aminomethyl)-3-methylbutanoic acid;hydrochloride
InChIInChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1
InChIKeyVTSGJSAOJMRTGB-JEDNCBNOSA-N
SMILESCC(C)C@HC(=O)O.Cl

Physical Properties

The compound typically appears as white powder with specific physical characteristics that influence its handling and application in research settings . Its physical stability in various conditions makes it suitable for a range of experimental protocols and formulation approaches.

Structural Features

The molecule contains several functional groups of importance:

  • A carboxylic acid group (-COOH)

  • A primary amine group (-NH2)

  • An isopropyl side chain

  • A chiral center with R configuration

  • Hydrochloride salt formation

The R-configuration at the stereogenic center plays a crucial role in the compound's biological activity and chemical interactions .

Concentration1 mg5 mg10 mg
1 mM5.9655 mL29.8276 mL59.6552 mL
5 mM1.1931 mL5.9655 mL11.931 mL
10 mM0.5966 mL2.9828 mL5.9655 mL

Applications in Research and Industry

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride demonstrates versatility across multiple fields, with applications that leverage its structural and chemical properties.

Pharmaceutical Development

The compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of drugs targeting neurological disorders . Its chiral nature makes it valuable for creating pharmaceuticals where stereochemical specificity is crucial for biological activity.

Moreover, the compound functions as a chiral building block in synthetic chemistry pathways, facilitating the creation of complex pharmaceutical molecules with specific three-dimensional configurations required for therapeutic efficacy.

Biochemical Research

Researchers utilize this compound to investigate fundamental biochemical processes including:

  • Protein synthesis mechanisms

  • Metabolic pathway analysis

  • Cellular function studies

  • Disease mechanism investigations

Its interactions with enzymes and proteins provide insights into biological systems, particularly in signal transduction pathways that are relevant to disease states and potential therapeutic interventions.

Analytical Chemistry Applications

In analytical contexts, the compound plays important roles in:

  • Chromatographic separations

  • Mass spectrometry analysis of amino acids and related metabolites

  • Method development for biological sample analysis

  • Reference standards in analytical procedures

These applications facilitate precise quantification and characterization of amino acid derivatives in complex biological matrices.

Nutritional and Cosmetic Applications

Beyond research settings, the compound has found utility in:

  • Dietary supplements aimed at enhancing muscle growth and recovery

  • Skincare formulations promoting skin health and hydration

  • Specialized nutritional products

Synthesis and Chemical Reactions

Synthetic Routes

The synthesis of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride typically involves specialized methods that preserve stereochemical integrity. These synthetic approaches leverage the compound's unique chiral configuration and functional group arrangement.

Chemical Reactivity

Key chemical characteristics influencing reactivity include:

  • Carboxylic acid functionality enabling esterification and amide formation

  • Primary amine group facilitating various coupling reactions

  • Chiral center requiring stereoselective synthetic approaches

  • Salt form providing enhanced stability and solubility properties

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator